molecular formula C18H20ClN3O2 B2459758 1-(4-Chlorobenzyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea CAS No. 2034359-07-2

1-(4-Chlorobenzyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea

Cat. No. B2459758
CAS RN: 2034359-07-2
M. Wt: 345.83
InChI Key: WLPWXEDHXYJWIM-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea, also known as CB-1 antagonist, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the CB-1 receptor, which is primarily found in the central nervous system.

Scientific Research Applications

Antiparkinsonian Activity and Neuroprotection A study focused on the synthesis of urea and thiourea derivatives, highlighting their significant antiparkinsonian activity after intraperitoneal administration in mice. This research suggests potential applications in treating Parkinson's disease, with certain compounds displaying neuroprotective properties through biochemical estimations of oxidative stress markers in brain homogenates Azam, Ismail A. Alkskas, & Ahmed, 2009.

ROCK Inhibitors Another study identified potent ROCK inhibitors among a new class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, pointing towards applications in cancer treatment. These inhibitors demonstrated significant potency, indicating their relevance in developing treatments for diseases involving the Rho associated protein kinases (ROCK1 and 2) Pireddu et al., 2012.

Drug Analysis and Pharmacokinetics The synthesis of deuterium-labeled derivatives for a potential drug highlights its importance in analytical chemistry, particularly for drug absorption, distribution, and pharmacokinetics studies using LC–MS analysis. This application is crucial for understanding the drug's behavior in biological systems Liang, Yueqiu Wang, Tingchang Yan, & Zhaoyang Wang, 2020.

Antimicrobial Properties Research into silatranes bearing urea linkers demonstrated modest antimicrobial properties. These compounds, derived from 4-aminoazobenzene, suggest the potential of urea derivatives in antimicrobial applications, providing a basis for further exploration in this area Singh et al., 2015.

Corrosion Inhibition A study on the corrosion behavior of mild steel in acidic solutions identified urea derivatives as effective corrosion inhibitors. This application is significant in industrial chemistry, where preventing metal corrosion is crucial Bahrami & Seyed Mohammad Ali Hosseini, 2012.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-24-17-11-22(12-17)16-8-6-15(7-9-16)21-18(23)20-10-13-2-4-14(19)5-3-13/h2-9,17H,10-12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPWXEDHXYJWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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